One study describes a convenient synthesis of 8-Methoxy-2, 3, 4-trimethyl-1H-pyrrolo [3, 2-c] quinoline-6, 9-dione and 2-methoxy-6-methyl-7, 8, 9, 10-tetrahydro-11H-indolo [3, 2-c] quinoline-1, 4-dione from 4-hydrazino-6-methoxy-2-methyl-5-quinolinamine. This method involves creating the pyrrole or indole nucleus by Fischer's indole synthesis applied to the hydrazones. []
Another study focuses on a new synthetic route to 7-substituted derivatives of ALIMTA (LY231514, MTA). The synthesis involves alkylation of primary amines with crotyl bromide, followed by acylation with methyl malonyl chloride and radical cyclization to produce 1-substituted-4-vinyl-3-carbomethoxy-2-pyrrolidinones. Subsequent thiation and guanidine cyclization yield 2-amino-3,4-dihydro-4-oxo-5-vinyl-7-substituted pyrrolo[2,3-d]pyrimidines. []
Oncology Research: The dual bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1(1,2)), which contain the pyrrolo[2,3-c]pyridine moiety, have been identified as potential targets for oncology research. [] Compounds like GNE-371, a potent and selective inhibitor of TAF1(2), have been developed and show synergistic antiproliferative activity with BET inhibitors. []
Antiviral Agents: 4-Fluoro-6-azaindole derivatives, structurally similar to pyrrolo[2,3-c]pyridine, have demonstrated potent HIV-1 attachment inhibition by targeting the viral envelope protein gp120. [] These compounds exhibit subnanomolar potency in pseudotype infectivity assays and display good pharmacokinetic profiles. []
Treatment of Chronic Pain: 5-Azaindole derivatives, resembling the pyrrolo[2,3-c]pyridine core, have shown promise as brain-penetrant CB2 agonists for chronic pain management. [] These compounds exhibit efficacy in both acute and chronic pain models. []
Anticancer Activity: A novel 7-azaindole analog, structurally related to pyrrolo[2,3-c]pyridine, has shown promising anticancer activity in vitro. [] The compound exhibited cytotoxicity against MCF-7, A549, and HOS cancer cell lines, particularly demonstrating potent activity against HOS cells with an IC50 value of 88.79 ± 8.07 nM. [] Additionally, the compound induced apoptosis and cell cycle arrest in the G0/G1 phase in HOS cells. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: